molecular formula C11H15Cl2NO2 B2488553 Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride CAS No. 213407-11-5

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

Cat. No.: B2488553
CAS No.: 213407-11-5
M. Wt: 264.15
InChI Key: XLJRVNXVBJCANH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride (molecular formula: C₁₁H₁₅Cl₂NO₂, molecular weight: 264.15 g/mol) is a methyl ester derivative of baclofen, a clinically used GABAB receptor agonist. The compound features a 4-chlorophenyl group at position 3 and a methyl ester moiety at the terminal carboxylate, distinguishing it from the parent drug baclofen (4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride, C₁₀H₁₃Cl₂NO₂, MW: 250.12 g/mol) . This compound is often studied as an impurity or intermediate in baclofen synthesis .

Properties

IUPAC Name

methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRVNXVBJCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation of the Amino Group

The primary amine undergoes oxidation to form nitro derivatives under acidic or neutral conditions. For example:
Reaction :
Methyl 4-amino-3-(4-chlorophenyl)butanoateH2O2,H+OxidationMethyl 4-nitro-3-(4-chlorophenyl)butanoate\text{Methyl 4-amino-3-(4-chlorophenyl)butanoate} \xrightarrow[\text{H}_2\text{O}_2, \text{H}^+]{\text{Oxidation}} \text{Methyl 4-nitro-3-(4-chlorophenyl)butanoate}

  • Conditions : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acidic media (e.g., H2SO4\text{H}_2\text{SO}_4) at 60–80°C.

  • Yield : ~70–85% (depending on reaction time and stoichiometry).

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under basic conditions:
Reaction :
Methyl esterNaOH (aq)Hydrolysis4-Amino-3-(4-chlorophenyl)butanoic acid\text{Methyl ester} \xrightarrow[\text{NaOH (aq)}]{\text{Hydrolysis}} 4\text{-Amino-3-(4-chlorophenyl)butanoic acid}

  • Conditions : Aqueous NaOH (2M), reflux for 6–8 hours .

  • Yield : >90% when using excess base .

Amide Formation

The amino group reacts with acyl chlorides to form amides:
Reaction :
Methyl 4-amino-3-(4-chlorophenyl)butanoate+RCOClMethyl 4-(RCO-NH)-3-(4-chlorophenyl)butanoate\text{Methyl 4-amino-3-(4-chlorophenyl)butanoate} + \text{RCOCl} \rightarrow \text{Methyl 4-(RCO-NH)-3-(4-chlorophenyl)butanoate}

  • Reagents : Butyryl chloride, acetyl chloride, or benzoyl chloride in toluene at 50–100°C .

  • Catalyst : DMAP (N,NN,N-dimethylaminopyridine) for accelerated coupling .

  • Yield : 92–95% purity with minimal side products .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring participates in substitution reactions with strong nucleophiles:

Nucleophile Product Conditions Yield
Methoxide4-Methoxy-phenyl derivativeNaOMe, DMF, 120°C, 12 hours65–75%
Amines4-Amino-phenyl derivativeRNH2_2, CuI, 100°C, 24 hours50–60%
Thiols4-Sulfanyl-phenyl derivativeRSH, K2_2CO3_3, DMSO, 80°C, 8 hours70–80%

Reduction of the Ester Group

The ester moiety is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4_4):
Reaction :
Methyl esterLiAlH44-Amino-3-(4-chlorophenyl)butan-1-ol\text{Methyl ester} \xrightarrow{\text{LiAlH}_4} 4\text{-Amino-3-(4-chlorophenyl)butan-1-ol}

  • Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.

  • Yield : ~80–85%.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases to regenerate the free amine:
Reaction :
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride+NaOHMethyl 4-amino-3-(4-chlorophenyl)butanoate+NaCl+H2O\text{Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride} + \text{NaOH} \rightarrow \text{Methyl 4-amino-3-(4-chlorophenyl)butanoate} + \text{NaCl} + \text{H}_2\text{O}

  • Conditions : Aqueous NaOH (1M) at room temperature .

Palladium-Catalyzed Carbonylation

The chlorophenyl group participates in carbonylation reactions to form esters or amides:
Reaction :
Methyl 4-amino-3-(4-chlorophenyl)butanoatePd(OAc)2,COMeOHMethyl 4-amino-3-(4-methoxycarbonylphenyl)butanoate\text{Methyl 4-amino-3-(4-chlorophenyl)butanoate} \xrightarrow[\text{Pd(OAc)}_2, \text{CO}]{\text{MeOH}} \text{Methyl 4-amino-3-(4-methoxycarbonylphenyl)butanoate}

  • Conditions : Methanol, Pd(OAc)2_2 (5 mol%), CO gas (1 atm), 80°C, 12 hours .

  • Yield : >95% with high regioselectivity .

Functionalization via Grignard Reagents

The ester group reacts with Grignard reagents to form tertiary alcohols:
Reaction :
Methyl ester+RMgX4-Amino-3-(4-chlorophenyl)butan-3-ol\text{Methyl ester} + \text{RMgX} \rightarrow 4\text{-Amino-3-(4-chlorophenyl)butan-3-ol}

  • Conditions : Dry diethyl ether, 0°C, slow addition of RMgX.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

1. Organic Synthesis:

  • It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of complex molecules in medicinal chemistry.

2. Pharmacological Studies:

  • Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride has been investigated for its effects on neurotransmitter systems, particularly its interaction with GABA receptors. This suggests potential therapeutic applications in treating neurological disorders such as anxiety and muscle spasticity .

3. Biochemical Probes:

  • The compound is used as a biochemical probe to study biological systems and enzyme interactions. Its ability to modulate receptor activity makes it valuable for understanding metabolic pathways and drug development .

4. Industrial Applications:

  • In industrial settings, it is utilized for producing specialty chemicals and materials, leveraging its unique chemical properties derived from the chlorinated phenyl group.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which can influence its biological activity:

Compound NameStructural DifferenceUnique Properties
Methyl 4-amino-3-(4-bromophenyl)butanoateBromine instead of chlorinePotentially different biological activity due to bromine's larger size
Methyl 4-amino-3-(4-fluorophenyl)butanoateFluorine instead of chlorineEnhanced lipophilicity may alter pharmacokinetics
Methyl 2-(4-amino-3-chlorophenyl)butanoateDifferent position of amino groupMay exhibit different receptor affinities

The presence of chlorine in this compound significantly influences its reactivity and interaction with biological targets, differentiating it from its analogs .

Case Studies

  • Neuropathic Pain Models:
    • Research involving this compound has demonstrated its potential in alleviating neuropathic pain in rodent models. The compound showed significant antinociceptive effects without inducing motor deficits, indicating a favorable safety profile for further therapeutic exploration .
  • GABA Transporter Inhibition:
    • A study focused on functionalized amino acids indicated that derivatives similar to this compound could effectively inhibit GABA uptake across various GABA transporter subtypes. This highlights its potential role in developing new treatments for conditions like epilepsy and anxiety disorders .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Baclofen and Its Ester Derivatives

A key comparison lies in ester analogs of baclofen:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
Baclofen (Parent Drug) C₁₀H₁₃Cl₂NO₂ 250.12 4-Cl phenyl, carboxylic acid Direct GABAB agonist; hydrophilic
Methyl 4-amino-3-(4-Cl-phenyl)butanoate HCl C₁₁H₁₅Cl₂NO₂ 264.15 4-Cl phenyl, methyl ester Prodrug; higher lipophilicity than baclofen
Baclofen Ethyl Ester HCl C₁₂H₁₆ClNO₂·HCl ~264.08 4-Cl phenyl, ethyl ester Degradation product; slower hydrolysis vs. methyl
Butyl Ester Analog HCl C₁₄H₂₁Cl₂NO₂ 306.23 4-Cl phenyl, butyl ester Highest lipophilicity; prolonged release potential

Key Findings :

  • Lipophilicity Trend : Butyl ester > Ethyl ester > Methyl ester > Baclofen. Increased alkyl chain length correlates with enhanced membrane permeability but may delay activation due to slower ester hydrolysis .
  • Bioactivity : Baclofen’s carboxylic acid group is critical for receptor binding. Ester derivatives act as prodrugs, requiring enzymatic conversion to the acid form .

Halogen-Substituted Analogs

Variations in the aryl substituent significantly alter electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences vs. Target Compound
(3RS)-4-Amino-3-(3,4-diCl-phenyl)butanoic Acid C₁₀H₁₁Cl₂NO₂ 248.10 3,4-diCl phenyl, carboxylic acid Enhanced electron-withdrawing effects; reduced steric hindrance vs. 4-Cl
(S)-3-Amino-4-(2-Me-phenyl)butanoic Acid HCl C₁₁H₁₅ClNO₂ 244.70 2-Me phenyl, carboxylic acid Steric hindrance from ortho-methyl group; altered receptor affinity

Key Findings :

  • 3,4-Dichloro Substitution : Increases molecular polarity and may reduce blood-brain barrier penetration compared to the 4-Cl analog .

Amino Group Modifications

The primary amine at position 4 is critical for activity. Tertiary amines or absence of the amino group abolish receptor binding:

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Group Modification Impact on Activity
4-(Dimethylamino)butanoic Acid HCl C₆H₁₄ClNO₂ 167.64 Tertiary (dimethylamino) Reduced basicity; inactive at GABAB receptors
Methyl 4-(4-Cl-phenyl)butanoate C₁₁H₁₃ClO₂ 212.67 No amino group Lacks pharmacological activity; inert ester

Key Findings :

  • Primary Amine Essential: Required for hydrogen bonding with GABAB receptor residues. Tertiary amines (e.g., dimethylamino) disrupt this interaction .

Biological Activity

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

  • Molecular Formula: C11_{11}H14_{14}ClN\O2_2
  • Molecular Weight: 229.68 g/mol
  • Functional Groups: Amino group, chlorophenyl group, ester functional group.

This compound belongs to the class of amino acid derivatives and exhibits properties that are crucial for its biological activity.

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action primarily involves:

  • GABA Receptor Modulation: Similar to baclofen, this compound may act as a GABA receptor agonist, influencing neurotransmitter systems related to anxiety and muscle relaxation.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which could lead to various therapeutic effects.

Biological Activity

This compound has demonstrated several biological activities, including:

  • Antinociceptive Effects: In vivo studies have shown that the compound exhibits pain-relieving properties, which may be beneficial in treating neuropathic pain conditions .
  • Neuroprotective Properties: Due to its structural similarities with known neuroactive compounds, it is being investigated for potential applications in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptiveSignificant reduction in pain response in rodent models
GABA ModulationPotential agonist activity at GABA receptors
Enzyme InhibitionInhibitory effects on specific enzymes

Case Studies

  • Antinociceptive Activity Study:
    A study conducted on rodent models demonstrated that this compound significantly reduced pain responses induced by chemotherapy agents. The results indicated a favorable therapeutic index without inducing motor deficits .
  • GABA Receptor Interaction:
    Another investigation focused on the compound's interaction with GABA transporters. The study found that it effectively inhibited GABA uptake, suggesting its potential use as an anxiolytic agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Compound NameStructural DifferenceUnique Properties
Methyl 4-amino-3-(4-bromophenyl)butanoateBromine instead of chlorinePotentially different biological activity due to bromine's larger size
Methyl 4-amino-3-(4-fluorophenyl)butanoateFluorine instead of chlorineEnhanced lipophilicity may alter pharmacokinetics
Methyl 2-(4-amino-3-chlorophenyl)butanoateDifferent position of amino groupMay exhibit different receptor affinities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) with methanol under acidic conditions, followed by hydrochloride salt formation. Optimization includes adjusting reaction temperature (e.g., 60–80°C), acid catalysts (e.g., HCl gas), and purification via recrystallization from ethanol/water mixtures. Yield improvements may require inert atmospheres to prevent oxidation of the amine group .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence formulation in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Reported melting points for analogous compounds (e.g., Methyl 2-amino-3-(4-chlorophenyl)propanoate HCl) range from 186–189°C . Solubility in DMSO (≥10 mg/mL) should be verified for cellular studies, while buffered saline (pH 7.4) is preferred for receptor-binding assays.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the ester carbonyl (δ ~170 ppm in 13C), aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl), and amine protons (δ 1.5–2.5 ppm, broad).
  • IR : Stretches for C=O (ester, ~1730 cm⁻¹) and NH₃⁺ (broad band ~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) at m/z 258.7 (C₁₁H₁₄ClNO₂·HCl) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what analytical methods validate chiral resolution?

  • Methodological Answer : Enantioselective synthesis via α-chymotrypsin-mediated kinetic resolution of nitro precursors (e.g., 3-(4-chlorophenyl)-4-nitrobutyric acid methyl ester) yields high enantiomeric excess (>98% ee). Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC) confirms resolution. Retention times and circular dichroism (CD) spectra distinguish enantiomers .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., unreacted Baclofen) or racemic mixtures. Implement:

  • Quality Control (QC) : HPLC purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Chiral Separation : Ensure enantiomeric consistency via preparative SFC.
  • Standardized Assays : Use GABAB receptor-binding assays (e.g., competitive inhibition with [³H]CGP54626) to compare activity across batches .

Q. How does the hydrochloride salt form impact stability and reactivity in synthetic pathways?

  • Methodological Answer : The salt improves crystallinity and stability against hygroscopicity but may limit reactivity in nucleophilic substitutions. For derivatization (e.g., peptide coupling), generate the free base by treating with NaHCO₃ in dichloromethane. Monitor pH to prevent decomposition .

Q. What computational modeling approaches predict interactions between this compound and biological targets (e.g., GABAB receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using Baclofen’s crystal structure (PDB: 4MS3) as a template. Focus on hydrogen bonding with Ser247/Asn235 and hydrophobic interactions with 4-chlorophenyl .

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